molecular formula C13H15NO B3204233 (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 103065-89-0

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B3204233
CAS No.: 103065-89-0
M. Wt: 201.26 g/mol
InChI Key: PFNDBUGYKATODF-NEPJUHHUSA-N
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Description

(1S,4R)-2-benzyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the bicyclic framework.

    Oxidation to form the ketone: The final step involves the oxidation of the bicyclic amine to form the ketone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The benzyl group and the bicyclic framework allow it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-2-phenyl-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but with a phenyl group instead of a benzyl group.

    (1S,4R)-2-methyl-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs.

Properties

IUPAC Name

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNDBUGYKATODF-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195706
Record name 2-Azabicyclo[2.2.1]heptan-3-one, 2-(phenylmethyl)-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103065-89-0
Record name 2-Azabicyclo[2.2.1]heptan-3-one, 2-(phenylmethyl)-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103065-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptan-3-one, 2-(phenylmethyl)-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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